molecular formula C33H44O19 B1248868 [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate

Cat. No. B1248868
M. Wt: 744.7 g/mol
InChI Key: RLZZBHBWPWGOSA-WKLGMTJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate is a natural product found in Phyllanthus emblica with data available.

Scientific Research Applications

Solubility and Physical Properties

The solubility of saccharides like maltose monohydrate, a derivative similar to the compound , has been studied in ethanol-water solutions. The research by Gong et al. (2012) found that solubilities of such saccharides increase with temperature but vary with the ethanol mass fraction. Similarly, the physical properties, including densities and viscosities of sugar alcohol aqueous solutions, are explored by Zhu et al. (2010), providing essential insights into their behavior in different environments.

Chemical Synthesis and Modification

Research into the synthesis of complex saccharide derivatives is extensive. For instance, Liu et al. (2008) developed a convenient approach for preparing certain tetrahydro-2H-pyran derivatives, illustrating the methodologies for synthesizing such complex molecules. Additionally, studies like that of Deschenaux et al. (1989) focus on enantiospecific synthesis, crucial for creating substances with specific desired properties.

Biomedical Applications

Some derivatives have been studied for their potential biomedical applications. Aydın & Özpozan (2020) investigated the natural bond orbital analysis and vibrational spectroscopic study of quercetin 3-D-galactoside, a similar compound, which could have implications in pharmacology and biochemistry.

Natural Product Research

Studies like that of Atolikshoeva et al. (2022) explore new natural compounds, such as specific coumarins derived from plants. This research contributes to the discovery of new bioactive substances and enhances our understanding of natural product chemistry.

Computational and Theoretical Studies

Theoretical studies, like the computational analysis by Muthusamy & Krishnasamy (2016) on certain oxane derivatives, provide insights into the molecular interactions and potential applications of these compounds in fields like diabetes management.

properties

Molecular Formula

C33H44O19

Molecular Weight

744.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate

InChI

InChI=1S/C33H44O19/c1-13-12-46-32(9-16(13)47-27(42)14-5-3-2-4-6-14)31(44)33(45)19(36)7-15(8-20(33)52-32)28(43)51-30-26(24(40)22(38)18(11-35)49-30)50-29-25(41)23(39)21(37)17(10-34)48-29/h2-6,13,15-26,29-30,34-41,45H,7-12H2,1H3/t13-,15+,16+,17-,18-,19+,20-,21-,22-,23+,24+,25-,26-,29+,30+,32+,33-/m1/s1

InChI Key

RLZZBHBWPWGOSA-WKLGMTJKSA-N

Isomeric SMILES

C[C@@H]1CO[C@]2(C[C@@H]1OC(=O)C3=CC=CC=C3)C(=O)[C@]4([C@H](C[C@@H](C[C@H]4O2)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O

Canonical SMILES

CC1COC2(CC1OC(=O)C3=CC=CC=C3)C(=O)C4(C(CC(CC4O2)C(=O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O

synonyms

phyllaemblicin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.